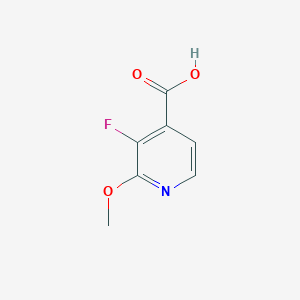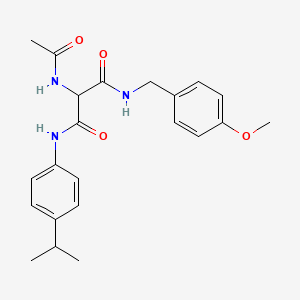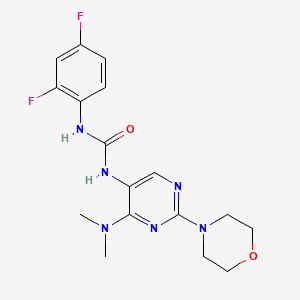![molecular formula C20H17N3O2S2 B2674783 3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-96-1](/img/structure/B2674783.png)
3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-b]pyridine is a heterocyclic compound that has been studied for its potential in various biological activities . It is a part of a larger group of compounds known as 1,3,4-thiadiazoles, which are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One study synthesizes and characterizes new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT). The derivatives exhibit significant properties such as good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These properties make them potential Type II photosensitizers for cancer treatment via PDT, highlighting a novel application of benzenesulfonamide derivatives in medical treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Interventions
Another study explores the synthesis, structure-activity relationship, and biochemical characterization of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds exhibit high-affinity inhibition, suggesting potential for detailed investigation into the pathophysiological role of the kynurenine pathway after neuronal injury, which is significant in understanding and treating neurological conditions (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Antimicrobial Agents
A third study highlights the synthesis of pyrazolyl benzenesulfonamide derivatives exhibiting anti-inflammatory and antimicrobial activities. Notably, certain derivatives surpass the effectiveness of indomethacin in anti-inflammatory assays while demonstrating selective inhibitory activity towards COX-2 enzymes. These compounds also show superior gastrointestinal safety profiles and antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as safer, effective antimicrobial and anti-inflammatory agents (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with similar compounds are often determined by their biological activities. For example, 1,3,4-thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-8-9-17(11-14(13)2)27(24,25)23-16-6-3-5-15(12-16)19-22-18-7-4-10-21-20(18)26-19/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBPBZPWCHULGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)


![N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2674706.png)
![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)

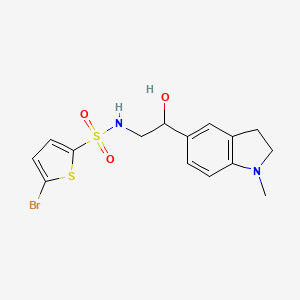
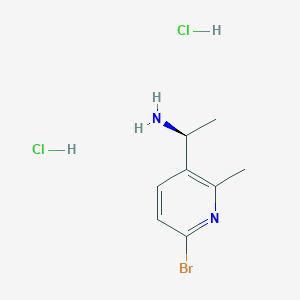
![6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/no-structure.png)
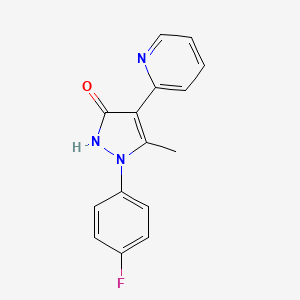
![4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile](/img/structure/B2674716.png)
